Formic acid (ammonium salt)
Description
Significance and Research Context in Contemporary Chemistry
In the realm of contemporary chemistry, ammonium (B1175870) formate (B1220265) is recognized for its multifaceted applications. It serves as a crucial reagent in organic synthesis, particularly in catalytic transfer hydrogenation reactions where it provides a safer and more convenient alternative to gaseous hydrogen. chemicalbook.comrsc.org This method is employed for the reduction of various functional groups, such as the conversion of alkenes to alkanes and nitro compounds to amines. wikipedia.orgchemicalbook.com The use of ammonium formate in conjunction with palladium on carbon (Pd/C) is a widely adopted method for these transformations. wikipedia.orgchemicalbook.com
The compound's utility extends to analytical chemistry, where it is frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). wikipedia.orgchemicalbook.com Its buffering capacity, stemming from the pKa values of formic acid (3.8) and the ammonium ion (9.2), makes it ideal for maintaining a stable pH during chromatographic separations, which is critical for the analysis of a wide range of molecules, including pharmaceuticals and biomolecules. wikipedia.orgchemicalbook.com
Furthermore, the push towards sustainable and environmentally benign chemical processes has highlighted the importance of ammonium formate. It is considered a "green" reagent due to its ability to be used in milder reaction conditions and its decomposition into relatively innocuous byproducts like hydrogen, carbon dioxide, and ammonia (B1221849). chemicalbook.comdataintelo.com Recent research has also explored its potential as an energy carrier for hydrogen storage and in the development of direct formate fuel cells, underscoring its relevance in the search for alternative energy solutions. acs.orgpolyu.edu.hkwsu.edu The global market for ammonium formate is projected to grow significantly, driven by its increasing demand in pharmaceutical, industrial, and agricultural sectors. dataintelo.com
Historical Perspectives in Chemical Research and Early Applications
The history of ammonium formate in chemical research dates back to the 19th and early 20th centuries. One of its earliest and most notable applications in organic synthesis was in the Leuckart reaction, first described by Rudolf Leuckart. chemicalbook.comwikipedia.org This reaction utilizes ammonium formate for the reductive amination of aldehydes and ketones to produce amines. wikipedia.orgwikipedia.org The mechanism of this reaction was later studied in detail by Otto Wallach, who expanded its scope to include various carbonyl compounds. chemicalbook.comwikipedia.org
Early research also recognized the utility of ammonium formate in inorganic chemistry. It was used for the precipitation of base metals from the salts of noble metals, a process that takes advantage of the reducing properties of the formate ion. mdma.ch A 1931 study published in the Journal of the American Chemical Society investigated the effect of ammonium formate on the solubility of cupric formate in formic acid, demonstrating early academic interest in its solution chemistry. acs.org The industrial preparation of ammonium formate was well-established by 1941. mdma.ch
Initially, its primary industrial use was in the production of formamide (B127407) through thermal decomposition. wikipedia.orgchemicalbook.com This process involves heating ammonium formate, which causes it to eliminate water. chemicalbook.com The compound also served as a means of storing formic acid, as the acid can be regenerated by reacting ammonium formate with a dilute acid. wikipedia.orgchemicalbook.com These early applications laid the groundwork for the diverse and sophisticated uses of ammonium formate seen in chemical research today.
Interactive Data Table: Properties of Ammonium Formate
| Property | Value |
| Chemical Formula | CH₅NO₂ |
| Molar Mass | 63.056 g·mol⁻¹ |
| Appearance | White monoclinic crystals, deliquescent |
| Odor | Slightly ammoniacal |
| Density | 1.26 g/cm³ |
| Melting Point | 116 °C (241 °F; 389 K) |
| Boiling Point | 180 °C (356 °F; 453 K) decomposes |
| Solubility in water | 102 g/100g (0 °C), 142.7 g/100g (20 °C), 202.4 g/100g (40 °C), 516 g/100g (80 °C) |
| Solubility in other solvents | Soluble in liquid ammonia, ethanol (B145695), diethyl ether |
Data sourced from Wikipedia wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.056 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes
Direct Synthesis from Formic Acid and Ammonia (B1221849)
The most straightforward and traditional method for preparing ammonium (B1175870) formate (B1220265) is the direct neutralization reaction between formic acid and ammonia. glasp.co This acid-base reaction is typically performed by bubbling ammonia gas through formic acid or by reacting formic acid with an aqueous solution of ammonia. sciencemadness.org
An alternative approach within this direct synthesis category involves the reaction of formic acid with an ammonium salt, such as ammonium carbonate or ammonium bicarbonate. chemicalbook.comyoutube.com The reaction with ammonium carbonate, for example, produces ammonium formate, carbon dioxide, and water. This method is often favored for its simplicity and the readily available nature of the reactants.
Key steps in a typical laboratory preparation include:
Slow addition of formic acid to a beaker containing ammonium carbonate. The reaction is vigorous and produces CO2 gas, so slow addition is crucial to prevent overflow. youtube.com
Continuous stirring to ensure complete reaction and break up any solid chunks. youtube.com
Once the initial reaction subsides, the solution is gently heated to drive off excess water and the slight excess of formic acid. youtube.com It is critical to keep the temperature below the melting point of ammonium formate (116 °C) to avoid decomposition into formamide (B127407). sciencemadness.orgyoutube.com
Upon cooling, the ammonium formate crystallizes and can be collected. chemicalbook.comsciencemadness.org
While economically viable, this direct synthesis can be energy-intensive due to the need for distillation and careful temperature control to prevent the formation of byproducts like formamide. google.com
Preparation of Organic Ammonium Formate Derivatives and Ionic Liquids
Organic derivatives of ammonium formate, particularly alkylammonium formates, are of significant interest as they often fall into the category of Protic Ionic Liquids (PILs). tandfonline.combuet.ac.bd These compounds are synthesized by a proton transfer reaction between a Brønsted acid (formic acid) and a Brønsted base (an amine). researchgate.net They generally consist of an organic cation and an organic or inorganic anion and exist as liquids below 100 °C. auctoresonline.org
The general synthesis procedure involves the dropwise addition of formic acid (1 mmol) to a liquid amine (1 mmol) in a round-bottom flask, often in a water bath to control the temperature, typically around 70°C. auctoresonline.org After the addition is complete, the temperature is raised and held for a couple of hours to ensure the reaction goes to completion. The resulting product is then cooled and dried. auctoresonline.org
Several organic ammonium formate salts have been synthesized using this method with varying yields, as detailed in the table below. auctoresonline.orgresearchgate.net
| Amine Used | Product Name | Yield (%) | Physical State |
| Ammonia | Ammonium formate | 21% | Yellow Oil |
| Methylamine | Methylammonium (B1206745) formate | 45% | Yellow Oil |
| Triethylamine | Triethylammonium formate | 68% | Yellow Oil |
| Ethylene diamine (1:1) | Ethylenediammonium monoformate | 80% | Yellow Oil |
This table was generated based on data from a study on the synthesis of organic ammonium formate salts. auctoresonline.org
These alkylammonium formate (AAF) ionic liquids, such as ethylammonium formate (EAF), n-propylammonium formate (PAF), and n-butylammonium formate (BAF), are prepared in high yield and purity by reacting an alkylamine with formic acid in an ice bath. tandfonline.com These PILs are explored for applications in analytical chemistry, such as replacements for organic mobile phases in reversed-phase liquid chromatography, due to their tunable properties like viscosity and polarity. tandfonline.combuet.ac.bd For example, tris(2-hydroxyethyl)ammonium formate has been synthesized and characterized as a PIL. researchgate.netdergipark.org.tr
Green Chemistry Approaches and Sustainable Synthesis of Ammonium Formate
In line with the principles of green chemistry, new methods are being developed to synthesize formate salts in a more sustainable manner. A significant advancement is the utilization of carbon dioxide (CO2), a greenhouse gas, as a C1 feedstock.
One such innovative strategy involves the hydrogenation of CO2-derived ammonium carbamates/carbonates. rsc.org This process, which can be an intermediate step in industrial urea production, allows for the conversion of captured CO2 into value-added formate chemicals. Research has demonstrated that a high yield of formate (approximately 92%) can be achieved by hydrogenating ammonium carbamates in an ethanol-water solution at room temperature, using a carbon-supported palladium nano-catalyst. rsc.org This approach represents a promising pathway for carbon recycling and sustainable chemical production.
Another aspect of green chemistry involves the use of ammonium formate itself as a safe and efficient hydrogen source in other chemical reactions. In the presence of catalysts like Palladium on carbon (Pd/C), ammonium formate decomposes into hydrogen, carbon dioxide, and ammonia. chemicalbook.com This in situ generation of hydrogen is used for various reductions, including the chemoenzymatic dynamic kinetic resolution of amines, presenting a cleaner and safer alternative to using high-pressure hydrogen gas. rsc.org
Furthermore, the synthesis of ammonium formate from formic acid and ammonia, both of which can be produced from sustainable sources, positions it as a potential energy carrier. acs.org Formic acid can be generated electrochemically from CO2, and ammonia synthesis is also undergoing a green transition. The resulting solid ammonium formate is stable and safe to transport, offering a dense medium for hydrogen storage that can be released through electrochemical decomposition. acs.org
Decomposition Pathways and Mechanistic Investigations
Thermal Decomposition Studies
The thermal decomposition of ammonium (B1175870) formate (B1220265) is a complex process that can follow several pathways depending on the temperature and other reaction conditions. The primary decomposition routes involve the formation of formamide (B127407) and water, or the generation of hydrogen, carbon dioxide, and ammonia (B1221849).
When heated, ammonium formate can undergo dehydration to form formamide and water. sciencemadness.orgwikipedia.orgatamanchemicals.com This reaction is a key industrial method for the production of formamide. atamanchemicals.comacs.orgchemicalbook.com The process is generally understood to proceed through an initial dissociation of ammonium formate into formic acid and ammonia, followed by a nucleophilic attack of the ammonia on the carbonyl carbon of formic acid, leading to the elimination of a water molecule. quora.com
The reaction can be represented as: HCOONH₄ ⇌ HCOOH + NH₃ HCOOH + NH₃ → HCONH₂ + H₂O
Further heating of formamide can lead to its decomposition into carbon monoxide and ammonia, or at higher temperatures, to hydrogen cyanide and water. sciencemadness.orgwikipedia.orgatamanchemicals.com
Another significant thermal decomposition pathway for ammonium formate yields hydrogen (H₂), carbon dioxide (CO₂), and ammonia (NH₃). wikipedia.orgatamanchemicals.comacs.org This decomposition route is particularly relevant in the context of hydrogen storage and transfer hydrogenation reactions where ammonium formate serves as a hydrogen donor. While this decomposition is often facilitated by a catalyst, it can also occur thermally at elevated temperatures. acs.org A proposed mechanism for this decomposition involves a hydride transfer from the formate ion. quora.com At temperatures around 120°C, a background thermal decomposition producing small amounts of carbon dioxide, ammonia, and carbon monoxide has been observed. acs.org
The thermodynamic parameters for the decomposition of ammonium formate provide insight into the feasibility and energy changes of the different pathways. The standard molar enthalpy of formation (ΔfH⦵₂₉₈) for solid ammonium formate is -556.18 kJ/mol. sciencemadness.org
For the decomposition into hydrogen, carbon dioxide, and ammonia, the equilibrium potential (Eeq) starting from solid ammonium formate at 25°C is -11 mV, and from liquid ammonium formate at 120°C, it is +69 mV. acs.org The Gibbs free energy of decomposition to nitrogen, water, and carbon dioxide remains relatively constant as hydrogen is extracted. acs.org
Table 1: Thermodynamic Parameters for Ammonium Formate Decomposition
| Parameter | Value | Conditions |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -556.18 kJ/mol | Solid, 298 K |
| Equilibrium Potential (Eeq) to H₂, CO₂, NH₃ | -11 mV | From solid at 25°C |
| Equilibrium Potential (Eeq) to H₂, CO₂, NH₃ | +69 mV | From liquid at 120°C |
Data sourced from multiple studies. sciencemadness.orgacs.org
In gaseous environments, such as diesel exhaust streams where ammonium formate has been considered as an alternative ammonia precursor for selective catalytic reduction (SCR) of nitrogen oxides, its decomposition begins with thermolysis into formic acid and ammonia. researchgate.net The resulting formic acid can then further react, primarily through decarbonylation to produce water and carbon monoxide, although decarboxylation to form carbon dioxide is also observed. researchgate.net Under certain conditions, the ammonia and formic acid can react to form formamide, which can then dehydrate to produce hydrogen cyanide. researchgate.net The use of a catalyst such as TiO₂ can help to avoid the formation of these undesirable side-products. researchgate.net
Catalytic Decomposition Mechanisms
The decomposition of ammonium formate, particularly for the generation of hydrogen, is significantly enhanced by the use of catalysts. Palladium-based catalysts are especially effective in promoting the dehydrogenation process.
Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the decomposition of ammonium formate into hydrogen, carbon dioxide, and ammonia. wikipedia.orgatamanchemicals.comchemicalbook.comresearchgate.net The reaction is believed to proceed through the following steps in an aqueous solution wsu.edu:
Dissociation of ammonium formate in water: HCOONH₄ → HCOO⁻ + NH₄⁺
Interaction of the formate ion with water to produce hydrogen and bicarbonate: HCOO⁻ + H₂O → HCO₃⁻ + H₂
Decomposition of the bicarbonate and ammonium ions: HCO₃⁻ + NH₄⁺ → H₂O + NH₃ + CO₂
The catalytic activity for this dehydrogenation is influenced by the catalyst support and the presence of other metals. For instance, a Pd₅/re-ACA (reduced activated carbon washed by acid) catalyst exhibited a high turnover frequency (TOF) of 13,511 h⁻¹. osti.gov The activation energy for the dehydrogenation of ammonium formate using a Pd/C catalyst has been reported to be 48.9 ± 0.98 kJ/mol. wsu.edu Bimetallic catalysts, such as Pd-Ag nanoparticles, have also shown enhanced performance, with a Pd₃Ag₁₀/ACA-G catalyst displaying a TOF of 5202 h⁻¹ at 80°C and an activation energy of 33.1 kJ/mol. rsc.org
Table 2: Performance of Various Catalysts in Ammonium Formate Dehydrogenation
| Catalyst | Turnover Frequency (TOF) (h⁻¹) | Activation Energy (Ea) (kJ/mol) | Reaction Conditions |
|---|---|---|---|
| Pd/C | - | 48.9 ± 0.98 | - |
| Pd₅/re-ACA | 13,511 | - | 80°C, 1 M ammonium formate |
| Pd₃Ag₁₀/ACA-G | 5202 | 33.1 | 80°C, 1 M ammonium formate |
Influence of Catalyst Surface Properties on Dehydrogenation (e.g., Oxygen Functional Groups)
The surface properties of catalysts, particularly the presence of oxygen functional groups on carbon supports, play a critical role in the dehydrogenation of formic acid ammonium salt. These groups can significantly influence the dispersion of metal nanoparticles and the activation energy of the reaction. osti.govosti.gov
Research on palladium (Pd) catalysts supported on activated carbon has shown that modulating the type and fraction of oxygen functional groups can enhance catalytic activity. researchgate.net Surface oxygen groups such as carbonyl, carboxylic, ester, and hydroxyl act as anchoring sites for the metallic precursors, which affects the properties of the resulting catalyst. osti.gov Specifically, acidic oxygen groups can decrease the hydrophobicity of the carbon support, making it more accessible to aqueous metal precursors, while less acidic groups can enhance the interaction between the support and the metal precursors. osti.gov
Density functional theory (DFT) calculations have revealed that most oxygen-containing functional groups promote the adsorption of formate on the active sites of the catalyst. osti.govosti.gov However, not all groups are beneficial; for instance, the presence of C=O (carbonyl) groups can consume reducing agents, which hinders the formation of the desired metallic Pd state. osti.govresearchgate.net Furthermore, electron transfer from the palladium nanoparticles to the oxygen functional groups on the support is considered unfavorable for the dehydrogenation process. osti.govosti.gov By carefully controlling these surface properties, such as through reduction treatments to remove detrimental groups, catalysts can be optimized. For example, a reduced activated carbon-supported Pd catalyst (Pd5/re-ACA) demonstrated a significantly higher turnover frequency (13,511 h⁻¹) compared to commercial Pd/C. osti.gov
| Oxygen Functional Group | Influence on Catalytic Dehydrogenation | Reference |
|---|---|---|
| Acidic Groups (e.g., Carboxylic) | Decrease carbon support hydrophobicity, improving accessibility for aqueous metal precursors. | osti.gov |
| Less Acidic Groups (e.g., Hydroxyl) | Increase interaction between metal precursors and the support, acting as anchoring sites. | osti.gov |
| Most O-functional groups | Enhance the adsorption of formate onto the Pd active site according to DFT calculations. | osti.govosti.gov |
| Carbonyl (C=O) Groups | Hinder the formation of metallic Pd by consuming reducing agents; unfavorable for dehydrogenation. | osti.govresearchgate.net |
Investigation of Catalyst Deactivation Mechanisms in Dehydrogenation
Catalyst deactivation is a significant challenge in the sustained dehydrogenation of formic acid and its salts. Several mechanisms contribute to the loss of catalytic activity over time. One primary cause is the poisoning of active sites by strongly adsorbed intermediates or byproducts. mdpi.comacs.org
For palladium-based catalysts, deactivation can occur due to the contamination of active sites through the physical adsorption of reaction intermediates. acs.org Studies have suggested that the bidentate adsorption of formate on the catalyst surface is a key factor leading to deactivation, whereas monodentate adsorption configurations are more favorable for hydrogen production. mdpi.com The presence of certain additives can help stabilize the monodentate adsorption mode, thereby inhibiting deactivation. mdpi.com
Another significant deactivation pathway, particularly for platinum-group metals, involves poisoning by carbon monoxide (CO). Although the primary dehydrogenation pathway produces H₂ and CO₂, a competing dehydration reaction can generate CO, which strongly binds to and blocks the active catalytic sites. mdpi.com For iridium-based catalysts, deactivation has been linked to the formation of inactive metal complexes, such as Ir-trihydride species, especially under high-pressure reaction conditions. rsc.org The stability and activity of these catalysts are therefore highly dependent on the ligand structure and reaction conditions. rsc.org
Role of Ammonia Adsorption in Catalytic Dehydrogenation
Ammonia (NH₃), present from the dissociation of ammonium formate, plays a multifaceted role in the catalytic dehydrogenation process. Its adsorption on the catalyst surface can significantly influence the reaction pathways and enhance selectivity. Investigations using a Pd(111) single-crystal model catalyst showed that pre-adsorbed ammonia suppressed the undesirable dehydration pathway (which produces CO) and enhanced the selective dehydrogenation pathway to H₂ and CO₂. scispace.com
The beneficial effect of ammonia is attributed to several factors. Firstly, it facilitates the deprotonation of formic acid and stabilizes the resulting formate intermediate on the surface through the formation of ammonium counterions. scispace.com Secondly, the presence of a hydrogen-bonded ammonia network on the palladium surface can increase the mobility of hydrogen atoms, which in turn lowers the activation energy for the desorption of molecular hydrogen. scispace.com In some catalytic systems, it is suggested that amine groups create a basic environment around the metal catalyst, which promotes the cleavage of the formate C-H bond and leads to a higher rate of H₂ release. mdpi.com Furthermore, the presence of ammonia can lead to amidation reactions, which further suppress the liberation of CO and prevent the poisoning of active sites. scispace.com
Electrochemical Decomposition Processes
Electrocatalytic Pathways and Reaction Products
The electrochemical decomposition of ammonium formate offers a controlled method for generating hydrogen and other products at lower temperatures than thermal decomposition. acs.org In an electrochemical cell, ammonium formate, which is an ionic liquid at elevated temperatures (e.g., 105 °C), decomposes into distinct products at the anode and cathode. acs.orgresearchgate.net
Anode (Oxidation): The formate ion (HCOO⁻) is oxidized to produce carbon dioxide (CO₂). acs.org
Cathode (Reduction): At the cathode, hydrogen gas (H₂) is evolved. acs.org The reduction of ammonium can also release ammonia (NH₃). acs.org
The primary reaction products are therefore hydrogen, carbon dioxide, and ammonia. acs.org In principle, the gaseous outputs of hydrogen and ammonia could be utilized in a secondary fuel cell for electricity generation or in a combustion engine. acs.org Studies have demonstrated that with suitable electrocatalysts, both the hydrogen evolution at the cathode and the formate oxidation at the anode can proceed with nearly 100% Faradaic efficiency. researchgate.net
For formate oxidation on platinum catalysts in alkaline media, a dual-pathway mechanism is proposed. The reaction can proceed directly to CO₂ via a reactive intermediate or indirectly through a strongly chemisorbed carbon monoxide intermediate (CO_ad), which is then oxidized at higher potentials. mdpi.com A third pathway may involve the oxidation of less-active surface-adsorbed formate (HCOO_ads). mdpi.com
Energetic Considerations and Overpotentials in Electrochemical Systems
The efficiency of the electrochemical decomposition of ammonium formate is governed by energetic factors, primarily the applied potential and the overpotential required to drive the reactions at the electrodes. The overpotential represents the additional voltage beyond the thermodynamic equilibrium potential that is necessary to overcome the activation energy barrier of the reaction at a given rate. acs.orgmdpi.com
The overpotential for formate oxidation is highly dependent on the electrocatalyst used and the pH of the electrolyte. mdpi.commdpi.com For instance, the oxidation of formate on palladium electrodes has a lower overpotential compared to platinum in acidic solutions. researchgate.net In alkaline media, the formate oxidation reaction generally exhibits faster kinetics and a lower overpotential than in acidic conditions. mdpi.com However, high overpotentials for formate oxidation can lead to energy losses. utwente.nl The development of catalysts that can achieve high current densities at low onset potentials is a key area of research. mdpi.comsemanticscholar.org For example, anodized zinc and tin electrodes have been investigated for their ability to produce formate from CO₂ reduction at low overpotentials, highlighting the importance of electrode structure in minimizing energy barriers. researchgate.net
| Electrochemical System / Catalyst | Key Energetic Finding | Reference |
|---|---|---|
| Molten Ammonium Formate (105 °C) | System overpotential is ca. 0.6 V relative to solid ammonium formate. | acs.org |
| Platinum (Pt) Catalysts | In alkaline media, formate oxidation demonstrates faster kinetics and lower overpotential than in acidic media. | mdpi.com |
| Palladium (Pd) Catalysts | Exhibits a lower onset potential for formic acid oxidation by several hundred millivolts compared to Pt. | researchgate.net |
| Anodized Sn Electrode (for CO₂ to Formate) | Enables formate production at overpotentials as low as 473 mV. | researchgate.net |
Development of Electrocatalysts for Formate Oxidation (e.g., Gold, Palladium, Platinum)
The development of efficient and stable electrocatalysts is paramount for the practical application of direct formate fuel cells and electrochemical decomposition systems. Platinum (Pt), palladium (Pd), and gold (Au) are the most extensively studied metals for formate oxidation. acs.orgsemanticscholar.org
Palladium (Pd) and Pd-based catalysts are often considered state-of-the-art due to their high catalytic activity and good resistance to CO poisoning, especially when compared to platinum. mdpi.comresearchgate.net Pd catalysts exhibit a significantly more negative onset potential for formic acid oxidation than Pt. researchgate.net To further enhance performance and reduce cost, Pd is often alloyed with other metals such as gold, nickel, or copper. mdpi.comresearchgate.net
Platinum (Pt) was one of the first metals studied for formic acid electrooxidation. semanticscholar.org However, it is susceptible to poisoning by CO, an intermediate formed during the oxidation process, which reduces its long-term stability and efficiency. mdpi.com Alloying Pt with other metals like ruthenium (Ru) can mitigate this issue, as Ru facilitates the oxidation of adsorbed CO at lower potentials. mdpi.com
Gold (Au) is also an effective catalyst for formate oxidation. acs.org Combining Pd with Au to form bimetallic catalysts can lead to improved activity and stability. researchgate.net The choice of catalyst significantly impacts the reaction kinetics and the required overpotential. researchgate.net Research continues to focus on developing novel catalyst structures, such as bimetallic alloys and nanoparticles supported on high-surface-area materials, to maximize active sites and improve poison tolerance. mdpi.comresearchgate.net
| Electrocatalyst | Key Characteristics for Formate Oxidation | Reference |
|---|---|---|
| Palladium (Pd) | High activity, good resistance to CO poisoning, and a more negative onset potential compared to Pt. | mdpi.comresearchgate.net |
| Platinum (Pt) | Effective but highly susceptible to poisoning by CO intermediates, leading to deactivation. | mdpi.comsemanticscholar.org |
| Gold (Au) | Used as an effective electrocatalyst, often in bimetallic alloys with Pd to enhance performance. | acs.orgresearchgate.net |
| Bimetallic (e.g., Pt-Ru, Pd-Au) | Often exhibit improved poison resistance and stability compared to monometallic catalysts. | mdpi.comresearchgate.net |
Advanced Applications in Catalysis and Organic Synthesis
Catalytic Hydrogen Transfer Reductions
Catalytic transfer hydrogenation (CTH) using ammonium (B1175870) formate (B1220265) is a powerful technique for the reduction of various functional groups. The reaction typically involves the decomposition of ammonium formate on the surface of a heterogeneous catalyst to generate active hydrogen species, which then effect the reduction. nih.gov This method is prized for its mild reaction conditions, high yields, and broad functional group tolerance.
The reduction of nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, with the resulting amines being crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. Catalytic transfer hydrogenation with ammonium formate and a palladium catalyst provides a highly efficient and chemoselective method for this conversion. mdpi.comsemanticscholar.org This system is particularly advantageous as it often proceeds rapidly at room temperature and tolerates a variety of other functional groups. mdpi.com
The reaction is stereospecific, proceeding with retention of configuration, which is of significant importance in the synthesis of chiral molecules. For instance, chiral nitro alcohols can be converted to the corresponding amino alcohols without loss of optical activity. erowid.org The general procedure involves stirring the nitro compound with ammonium formate in the presence of a catalyst like 10% Pd/C in a solvent such as methanol (B129727). erowid.org
Table 1: Examples of Catalytic Transfer Hydrogenation of Nitro Compounds to Amines
| Nitro Compound | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1-Nitro-4-methoxybenzene | 10% Pd/C | Methanol | 4-Methoxyaniline | >99 |
| 1-Chloro-3-nitrobenzene | 10% Pd/C | Methanol | 3-Chloroaniline | >99 |
| 2-Nitrophenol | 10% Pd/C | Methanol | 2-Aminophenol | >99 |
| 1-Nitronaphthalene | 10% Pd/C | Methanol | 1-Naphthylamine | >99 |
| 4-Nitrobenzoic acid | 10% Pd/C | Methanol | 4-Aminobenzoic acid | >99 |
This table presents illustrative data and actual yields may vary based on specific reaction conditions.
Ammonium formate in conjunction with a palladium catalyst is also highly effective for the reduction of carbon-carbon double bonds. organic-chemistry.org This method is particularly useful for the selective hydrogenation of the olefinic bond in α,β-unsaturated carbonyl compounds, leaving the carbonyl group intact. tandfonline.com
The reduction of chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated ketones to the corresponding saturated ketones or, under certain conditions, to saturated alcohols, demonstrates the utility of this system. citedrive.comed.govresearchgate.net The reaction conditions are generally mild, often involving refluxing in a solvent like methanol. organic-chemistry.org This approach offers a valuable alternative to other reduction methods that may require harsher conditions or less selective reagents. researchgate.net Microwave-assisted catalytic transfer hydrogenation using ammonium formate has been shown to significantly accelerate these reactions, leading to complete conversion in a matter of minutes. mdpi.comcitedrive.com
Table 2: Examples of Hydrogenation of Carbon-Carbon Double Bonds
| Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| (E)-Chalcone | 10% Pd/C | Methanol | Dihydrochalcone | 95 |
| 4'-Methoxychalcone | 10% Pd/C | Methanol | 4'-Methoxydihydrochalcone | 96 |
| 4-Chlorochalcone | 10% Pd/C | Methanol | 4-Chlorodihydrochalcone | 94 |
| Cyclohexenone | 10% Pd/C | Methanol | Cyclohexanone | High |
| Ethyl cinnamate | 10% Pd/C | Acetic Acid | Ethyl 3-phenylpropanoate | 92 |
This table presents illustrative data from various studies, and reaction conditions may influence the observed yields. erowid.orgresearchgate.net
Catalytic transfer hydrogenolysis using ammonium formate is a valuable tool for the cleavage of activated single bonds, particularly in the context of protective group chemistry. This method is widely employed for the deprotection of N-benzyl and O-benzyl groups, which are common protecting groups for amines and alcohols, respectively. researchgate.neterowid.org The reaction proceeds under neutral conditions, which is a significant advantage over methods that require acidic or basic environments. erowid.org
The process involves the cleavage of the carbon-heteroatom bond (C-N or C-O) with the concomitant addition of hydrogen. The use of ammonium formate and Pd/C in a solvent like methanol at reflux temperature typically affords the deprotected amine or alcohol in high yield. erowid.org This methodology has been successfully applied in peptide synthesis and in the preparation of various pharmaceutical intermediates. researchgate.net
Table 3: Examples of Hydrogenolysis of Activated Single Bonds
| Substrate | Protecting Group | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-phenethylamine | N-Benzyl | 10% Pd/C | Phenethylamine | 90 |
| N-Benzylaniline | N-Benzyl | 10% Pd/C | Aniline | 76 |
| 3-(N-Benzylamino)-1-propanol | N-Benzyl | 10% Pd/C | 3-Amino-1-propanol | 95 |
| Benzyl (B1604629) acetate (B1210297) | O-Benzyl | 10% Pd/C | Acetic acid | High |
Data in this table is based on reported laboratory findings and is for illustrative purposes. erowid.orgopenalex.org
The removal of halogen atoms from organic molecules, particularly aromatic chlorocarbons, is an important reaction for both synthetic and environmental reasons. Catalytic transfer hydrogenation with ammonium formate offers a mild and effective method for hydrodehalogenation. utrgv.edu This reaction is particularly useful for the detoxification of polychlorinated aromatic compounds.
The system, typically employing a palladium catalyst, facilitates the replacement of a halogen atom with a hydrogen atom. rsc.org The reaction conditions are generally mild, avoiding the need for high pressures of hydrogen gas. This method has been shown to be effective for the dechlorination of a range of aromatic chlorides. researchgate.net
Table 4: Examples of Dehalogenation Reactions
| Substrate | Catalyst | Product |
|---|---|---|
| 4-Chlorotoluene | Pd/C | Toluene |
| 1-Chloronaphthalene | Pd/C | Naphthalene |
| 2,4-Dichlorophenol | Pd/C | Phenol |
This table provides general examples of dehalogenation reactions facilitated by ammonium formate.
Ammonium formate is an effective reagent for the deoxygenation of heteroaromatic N-oxides to their corresponding parent heterocycles. erowid.orgtandfonline.com This transformation is valuable in the synthesis of various nitrogen-containing heterocyclic compounds. The reaction is typically carried out using a catalyst such as palladium on carbon or Raney nickel in a solvent like methanol. erowid.orgtandfonline.com
A key advantage of this method is its mildness and selectivity. It allows for the deoxygenation of the N-oxide functionality while leaving other reducible groups, such as esters and nitriles, intact. erowid.org However, nitro and halo groups are often reduced under these conditions. erowid.org The reaction is generally fast, often completing within minutes at room temperature. erowid.org
Table 5: Examples of Deoxygenation of Heteroaromatic N-Oxides
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Pyridine N-oxide | 10% Pd/C | Pyridine | High |
| Quinoline N-oxide | Raney Ni | Quinoline | 90 |
| Isoquinoline N-oxide | 10% Pd/C | Isoquinoline | High |
| 2-Picoline N-oxide | 10% Pd/C | 2-Picoline | High |
| 4-Cyanopyridine N-oxide | Raney Ni | 4-Cyanopyridine | 88 |
Yields are illustrative and sourced from various studies. erowid.orgtandfonline.com
Reductive Amination Reactions (e.g., Leuckart Reaction Mechanism and Scope)
Ammonium formate is a key reagent in the Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones. wikipedia.org This one-pot reaction converts carbonyl compounds into amines, with ammonium formate serving as both the nitrogen source and the reducing agent. wikipedia.orgsciencemadness.org The reaction is typically carried out by heating the carbonyl compound with an excess of ammonium formate at elevated temperatures. wikipedia.org
The Leuckart reaction is broad in scope, applicable to a wide range of aldehydes and ketones, including both aliphatic and aromatic substrates. ntnu.no While it traditionally requires high temperatures, modern variations using transition metal catalysts can proceed under milder conditions. mdpi.com The reaction typically produces the primary amine as the major product, which may be isolated as the free amine or its formyl derivative. semanticscholar.org
Table 6: Compound Names
| Compound Name |
|---|
| Formic acid (ammonium salt) |
| Ammonium formate |
| Palladium on carbon |
| 1-Nitro-4-methoxybenzene |
| 4-Methoxyaniline |
| 1-Chloro-3-nitrobenzene |
| 3-Chloroaniline |
| 2-Nitrophenol |
| 2-Aminophenol |
| 1-Nitronaphthalene |
| 1-Naphthylamine |
| 4-Nitrobenzoic acid |
| 4-Aminobenzoic acid |
| (E)-Chalcone |
| Dihydrochalcone |
| 4'-Methoxychalcone |
| 4'-Methoxydihydrochalcone |
| 4-Chlorochalcone |
| 4-Chlorodihydrochalcone |
| Cyclohexenone |
| Cyclohexanone |
| Ethyl cinnamate |
| Ethyl 3-phenylpropanoate |
| N-Benzyl-phenethylamine |
| Phenethylamine |
| N-Benzylaniline |
| Aniline |
| 3-(N-Benzylamino)-1-propanol |
| 3-Amino-1-propanol |
| Benzyl acetate |
| Acetic acid |
| 4-Chlorotoluene |
| Toluene |
| 1-Chloronaphthalene |
| Naphthalene |
| 2,4-Dichlorophenol |
| Phenol |
| Pyridine N-oxide |
| Pyridine |
| Quinoline N-oxide |
| Quinoline |
| Isoquinoline N-oxide |
| Isoquinoline |
| 2-Picoline N-oxide |
| 2-Picoline |
| 4-Cyanopyridine N-oxide |
| 4-Cyanopyridine |
| Ammonia (B1221849) |
| Formic acid |
Deprotection Strategies in Synthetic Chemistry
Ammonium formate is a versatile reagent in synthetic chemistry, particularly in the deprotection of protecting groups, which are essential for the synthesis of complex molecules like peptides and other natural products. Its utility stems from its role in catalytic transfer hydrogenation, a process that offers a milder and often more selective alternative to traditional high-pressure hydrogenation.
N-Benzyl and O-Benzyl Deprotection of Amino Acids and Amines
The benzyl (Bn) group is a widely used protecting group for amines and hydroxyl functionalities in organic synthesis. Ammonium formate, in conjunction with a palladium catalyst (typically palladium on carbon, Pd/C), provides an effective method for the cleavage of N-benzyl and O-benzyl groups. This reaction is a form of catalytic transfer hydrogenation, where ammonium formate serves as the hydrogen donor. mdma.cherowid.orgresearchgate.net In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia. wikipedia.orgchemicalbook.com The hydrogen generated in situ is then used to reduce the benzyl group, resulting in the deprotected amine or alcohol.
A significant advantage of using ammonium formate is that the deprotection can be carried out under neutral conditions. mdma.cherowid.org This contrasts with other methods that may require high-pressure hydrogenation or the use of strong acids like formic acid, which can lead to the formation of formate salts of the product. mdma.cherowid.org The use of ammonium formate allows for the direct isolation of the free amino acids or amines. mdma.ch This method has been successfully applied to a variety of N-benzyl derivatives of amino acids and amines, affording the corresponding free amino acids and amines in good yields. researchgate.netduke.edu The reaction is often rapid, proceeding at reflux temperatures in solvents like methanol. mdma.cherowid.org
The selective cleavage of the O-benzyl group in the presence of other sensitive functionalities, such as glycosidic O-methyl groups, has also been demonstrated. mdma.ch This highlights the mildness and selectivity of the ammonium formate/Pd-C system. Research has also explored the use of magnesium in conjunction with ammonium formate for the deprotection of N-Bn, S-Bn, and O-Bn groups, offering an alternative to the more expensive palladium catalyst. researchgate.net
| N-Benzyl Derivative | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| C6H5CH2CH2NHBz | C6H5CH2CH2NH2 | 10 min | 90% |
| C6H5NHBz | C6H5NH2 | <10 min | 76% |
| HOCH2CH2CH2NHBz | HOCH2CH2CH2NH2 | 10 min | 95% |
| HOCH2CH2NHBz | HOCH2CH2NH2 | 10 min | 86% |
| HOCH2CH2N(Bz)CH3 | HOCH2CH2NHCH3 | 10 min | 83% |
| HN(CH2CH2)2NBz | HN(CH2CH2)2NH | 10 min | 92% |
Data sourced from Synthesis Communications, 17(4), 415-418 (1987). mdma.cherowid.org
Applications in Solid-Phase Peptide Synthesis and Protected Peptides
In the field of peptide chemistry, the selective removal of protecting groups under mild conditions is crucial. mdma.ch Ammonium formate has found application in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. Specifically, it is used for the reductive cleavage of the benzyloxycarbonyl (Cbz or Z) group, a common N-terminal protecting group for amino acids. mdma.ch
The ammonium formate/Pd-C system allows for the deprotection of the Cbz group under moderate and neutral conditions, which is advantageous for sensitive peptide sequences. mdma.chchemicalbook.com This method has been utilized in the synthesis of neuropeptides like leucine-enkephalin. mdma.ch Furthermore, ammonium formate can be employed for the simultaneous deprotection and cleavage of a completed peptide from the solid support, such as the Merrifield resin. mdma.chchemicalbook.com This streamlines the synthesis process by combining two steps into one, leading to the release of the free peptide from the resin in quantitative yields. mdma.ch The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a palladium catalyst. mdma.ch
Role as a Precursor and Intermediate in Chemical Transformations
Ammonium formate is a stable, crystalline solid that serves as a convenient precursor and intermediate in several important chemical transformations. wikipedia.org Its utility in this regard is largely due to its thermal decomposition properties and its relationship with formic acid.
Production of Formamide (B127407)
The primary industrial application of ammonium formate is in the production of formamide. wikipedia.orgchemicalbook.comatamanchemicals.com When heated, ammonium formate undergoes dehydration, eliminating a molecule of water to form formamide. wikipedia.orgchemicalbook.comatamanchemicals.com This reaction is a straightforward and efficient method for the synthesis of formamide. Upon further heating, formamide can decompose to carbon monoxide and ammonia, or in the presence of an acid catalyst, to hydrogen cyanide and water. wikipedia.orgsciencemadness.org
Function as a Formic Acid Storage Medium and in situ Formic Acid Generator
Ammonium formate serves as a practical and safe medium for storing formic acid. wikipedia.orgchemicalbook.comatamanchemicals.com Formic acid can be liberated from ammonium formate by reacting it with a dilute acid. wikipedia.orgchemicalbook.comatamanchemicals.com Since ammonium formate is itself synthesized from formic acid, this creates a convenient cycle for the storage and regeneration of formic acid. wikipedia.orgchemicalbook.comatamanchemicals.com This is particularly useful as ammonium formate is a stable, non-corrosive solid, making it easier and safer to handle and transport than liquid formic acid.
In addition to being a storage medium, ammonium formate is also used to generate formic acid in situ for various chemical reactions. atamanchemicals.com This avoids the need to handle concentrated formic acid directly. The controlled release of formic acid is beneficial in reactions where its concentration needs to be managed.
Preparation of Nitriles
Ammonium formate is also utilized in the preparation of nitriles. atamanchemicals.com While various methods exist for the synthesis of nitriles, such as the dehydration of amides or the reaction of alkyl halides with cyanide salts, the use of ammonium-based reagents offers another synthetic route. chemguide.co.ukchemistrysteps.comlibretexts.org For instance, aldehydes can be converted to nitriles using ammonium persulfate in a nitroxide-catalyzed oxidation, where the ammonium salt acts as both the oxidant and the nitrogen source. rsc.org
| Compound Name |
|---|
| Ammonium formate |
| Formic acid |
| Formamide |
| N-benzyl |
| O-benzyl |
| Palladium on carbon (Pd/C) |
| Magnesium |
| Benzyloxycarbonyl (Cbz) |
| Leucine-enkephalin |
| Dimethylformamide (DMF) |
| Carbon monoxide |
| Ammonia |
| Hydrogen cyanide |
| Nitriles |
| Ammonium persulfate |
Integration in Sustainable Chemical Processes
Formic acid (ammonium salt), also known as ammonium formate, is increasingly recognized for its role in developing more sustainable chemical manufacturing routes. Its ability to serve as a stable and convenient source of hydrogen gas in situ makes it a valuable reagent in catalytic reductions. Furthermore, its compatibility with enzymatic processes highlights its utility in chemoenzymatic reactions, contributing to greener and more efficient synthetic strategies.
Green Hydrogen Source in Catalytic Systems
Ammonium formate is a highly effective hydrogen transfer agent, offering a safer and more practical alternative to using gaseous hydrogen, which often requires high-pressure equipment. organic-chemistry.orgwsu.edu In the presence of a metal catalyst, typically palladium on a solid support (e.g., Pd/C or Pd/BaSO₄), ammonium formate decomposes to produce hydrogen, carbon dioxide, and ammonia. rsc.org This in situ generation of hydrogen allows for catalytic hydrogenation reactions to be carried out under milder conditions. organic-chemistry.org
This methodology is particularly advantageous in the context of green chemistry. The dehydrogenation of ammonium formate can occur at moderate temperatures, around 80°C and at atmospheric pressure, which is significantly less energy-intensive than traditional steam reforming of methane (B114726) that requires temperatures of 700-1000°C. wsu.edu Moreover, ammonium formate can be produced from the reduction of carbon dioxide, positioning it as a renewable and carbon-neutral hydrogen carrier. wsu.eduwsu.edu This approach aligns with the principles of a circular carbon economy by utilizing CO₂ as a feedstock. wsu.edu
The versatility of the ammonium formate/palladium system is demonstrated in its ability to reduce various functional groups, most notably the chemoselective reduction of carbon-carbon double bonds in olefins and α,β-unsaturated ketones. organic-chemistry.org
Below is a table summarizing the efficiency of the Pd/C-ammonium formate system in the reduction of different substrates.
| Substrate | Product | Yield (%) |
| α-Pinene | cis-Pinane | 95% |
| Cinnamic acid | 3-Phenylpropanoic acid | 98% |
| Chalcone | Dihydrochalcone | 96% |
| (-)-Carvone | (+)-Carvotanacetone | 94% |
Role in Enzymatic Dynamic Kinetic Resolution of Chiral Amines
The synthesis of enantiomerically pure chiral amines is of great importance, particularly in the pharmaceutical industry, as these compounds are key building blocks for many active pharmaceutical ingredients (APIs). rsc.org Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture of a chiral compound entirely into a single desired enantiomer, thus achieving a theoretical yield of 100%. rsc.orgresearchgate.net This process combines the enantioselective reaction of an enzyme with the in situ racemization of the less reactive enantiomer. rsc.org
Ammonium formate has proven to be an excellent reagent in the chemoenzymatic DKR of racemic amines. rsc.orgrsc.org In this system, a lipase, such as Novozym 435 (lipase B from Candida antarctica), selectively acylates one enantiomer of the amine. rsc.org Simultaneously, a palladium catalyst, such as Pd/BaSO₄, facilitates the racemization of the unreacted amine enantiomer. rsc.org Ammonium formate's role is to act as the hydrogen source for the palladium-catalyzed racemization step, which proceeds via a dehydrogenation-hydrogenation sequence. rsc.org
The use of ammonium formate as a "green hydrogen source" in this context avoids the need for high-pressure hydrogen gas, making the process safer and more accessible. rsc.orgrsc.org Research has demonstrated the successful application of this method for the DKR of (±)-α-methylbenzylamine. rsc.org By employing Pd/BaSO₄ as the racemization catalyst and ammonium formate as the reductant, high conversions and excellent enantiomeric excesses have been achieved. rsc.orgresearchgate.netrsc.org
One study reported that using Novozym 435, Pd/BaSO₄, and ammonium formate in the presence of methyl methoxyacetate (B1198184) as the acyl donor resulted in a 94% conversion and an enantiomeric excess (ee) of 99% after 12 hours. rsc.org This highlights the compatibility and efficiency of ammonium formate within a combined chemoenzymatic system.
The table below presents the results of the dynamic kinetic resolution of (S)-(-)-α-Methylbenzylamine using different palladium sources with ammonium formate.
| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| Pd/BaSO₄ | 94 | >99 |
| Pd nanocatalyst in AlO(OH) | 75 | >99 |
Analytical Chemistry Methodologies Utilizing Ammonium Formate
Applications in Liquid Chromatography and Mass Spectrometry
Ammonium (B1175870) formate (B1220265) is extensively used in Liquid Chromatography (LC) and Mass Spectrometry (MS) due to its favorable properties as a mobile phase component. It is a volatile salt, which is a crucial requirement for any additive intended for use with MS detection, as it prevents the contamination of the ion source. technologynetworks.com Common choices for LC-MS mobile-phase additives include acetic acid, formic acid, and their ammonium salts, which are selected for their volatility and their ability to cover a working pH range of 2–8 for reversed-phase LC.
Mobile Phase Buffer Development and Optimization for HPLC and LC-MS
In High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), mobile phase modifiers are essential for improving peak shape and controlling analyte retention. biocompare.com Ammonium formate is frequently used in combination with formic acid to create a buffered mobile phase. nih.gov This combination has been shown to improve peptide separations significantly compared to using formic acid alone. nih.gov
The development of a mobile phase often involves screening various additives to achieve the best chromatographic resolution and MS response. technologynetworks.com For instance, in the analysis of spice cannabinoids, mobile phases containing 5 mM ammonium formate demonstrated higher analyte response and better chromatographic resolution compared to those with ammonium acetate (B1210297) or acetic acid. technologynetworks.com Similarly, for untargeted metabolomics and lipidomics, a mobile phase of 10 mM ammonium formate with 0.125% formic acid provided the best performance for a wide range of polar metabolites in hydrophilic interaction liquid chromatography (HILIC). chromatographyonline.comnih.gov For lipid analysis in reversed-phase LC (RPLC), a mobile phase with 10 mM ammonium formate, with or without 0.1% formic acid, yielded high signal intensity and robust retention times for numerous lipid classes in positive electrospray ionization mode. chromatographyonline.comnih.gov
Enhancement of Ionization in Electrospray Ionization Mass Spectrometry (ESI-MS)
The composition of the mobile phase is a critical factor affecting sensitivity in ESI-MS. serva.de Mobile phase modifiers like ammonium formate are known to enhance ionization capacity in addition to improving peak resolution. serva.de The addition of ammonium formate can suppress the formation of sodium adduct ions, which can complicate mass spectra. researchgate.net
In positive ion mode ESI (+ESI), ammonium formate often improves the signal. For phosphatidylcholines (PCs), adding 5 mM ammonium formate to a methanol (B129727) mobile phase increased the signal approximately five-fold compared to methanol alone. nih.gov However, the effect of ammonium formate can be complex and analyte-dependent. While it is traditionally used in negative ion mode ESI (-ESI), some studies have shown it can cause signal suppression for certain compounds. researchgate.netunc.edu For example, at a concentration of 10 mM, ammonium formate was found to decrease the -ESI response of four selective androgen receptor modulators to less than 15% of that observed without the modifier. unc.edu This suppressive effect is attributed to the role of the formate anions in the ionization process. unc.edu
Conversely, for the analysis of other compounds, the combination of formic acid and ammonium formate has been shown to produce a peak intensity more than twice that obtained using only formic acid. serva.de The choice of whether to use ammonium formate and at what concentration must be empirically determined for each specific application to achieve optimal ionization and sensitivity.
Impact on Peak Capacity and Separation Efficiency in Reversed-Phase Liquid Chromatography
One of the primary reasons for using ammonium formate in RPLC is to improve separation efficiency and peak capacity, especially for basic compounds like peptides. nih.gov Mobile phases containing only formic acid often exhibit low ionic strength, which can lead to poor peak shapes and column overloading, particularly for basic analytes. nih.govsigmaaldrich.com This is due to increased mutual repulsion of ions on the hydrophobic column surface. sigmaaldrich.com
The addition of ammonium formate to a formic acid mobile phase significantly increases the ionic strength, which helps to mitigate these repulsion effects and improve peak shape. nih.gov For example, adding 7 mM ammonium formate to a formic acid mobile phase nearly quadruples the ionic strength while only slightly increasing the pH (from 2.7 to 3.3). nih.gov This higher ionic strength leads to sharper peaks and greater column capacity, similar to what is achieved with trifluoroacetic acid (TFA), but without the significant ion suppression in ESI-MS associated with TFA. nih.gov
Research on tryptic digests demonstrated that the use of a formic acid/ammonium formate (FA/AF) mobile phase improved online RPLC separations and led to a significant increase in peptide identifications. nih.gov The improvement is directly linked to an increase in peak capacity, which is a measure of the separation power in gradient elution chromatography. nih.gov
| Mobile Phase Modifier | Column Dimensions | Sample Load | Average Peak Width at Half-Height (s) | Peak Capacity |
|---|---|---|---|---|
| Formic Acid (FA) only | 0.2 x 50 mm | 1 pmol | 4.2 | 105 |
| FA + 10 mM AF | 0.2 x 50 mm | 1 pmol | 3.6 | 125 |
| Formic Acid (FA) only | 0.2 x 150 mm | 1 pmol | 16.5 | 165 |
| FA + 10 mM AF | 0.2 x 150 mm | 1 pmol | 14.0 | 195 |
As shown in the table, the addition of 10 mM ammonium formate reduced peak widths by approximately 15% and significantly increased the calculated peak capacity for both column lengths under low-sample load conditions. nih.gov This enhancement in separation efficiency reduces the number of co-eluting components, thereby decreasing ion competition and leading to more identified peptides in proteomics applications. nih.gov
Advanced Separation Techniques
Beyond conventional HPLC, ammonium formate is also a valuable component in the mobile phases of more advanced and specialized separation techniques.
Capillary Electrochromatography Applications (e.g., Separation of Non-Steroidal Anti-Inflammatory Drugs, Oligosaccharides)
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography. The choice of buffer is critical for controlling the electroosmotic flow and electrophoretic mobility of analytes.
For the analysis of complex oligosaccharide mixtures, novel polar, monolithic CEC columns have been shown to provide effective separations using mobile phases that contain dilute ammonium formate buffers. nih.gov This "MS-friendly" approach allows for the coupling of CEC with tandem mass spectrometry, enabling sensitive characterization of a wide range of carbohydrates, including mono- and oligosaccharides. nih.gov
In the separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), CEC has also been employed. However, the literature more commonly describes the use of other buffer systems for this specific application. Studies have demonstrated successful separation of negatively charged NSAIDs using zwitterionic MES or acetate mobile phases, which were found to strongly modulate the migration order and peak efficiency. nih.gov Another method optimized for a mixture of NSAIDs utilized an acetate buffer with ethanol (B145695) as an organic modifier. nih.gov While ammonium formate is a staple in many chromatographic techniques, for the specific CEC separation of NSAIDs, other buffers like acetate and MES have been more prominently featured in reported methodologies. nih.govnih.gov
Elution Strategies in Ion-Exchange and Affinity Chromatography
In Ion-Exchange Chromatography (IEX), molecules are separated based on their net surface charge. Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient or by changing the pH to alter the charge of the analyte or the stationary phase. technologynetworks.com For applications requiring MS detection, it is crucial to use a volatile salt. While high concentrations of non-volatile salts like sodium chloride are incompatible with MS, volatile buffers such as ammonium formate and ammonium acetate are suitable alternatives. chromatographyonline.comsigmaaldrich.com Formate is a typical buffer used for cation exchange chromatography. technologynetworks.com
Ammonium formate buffers have been successfully used for the analytical and preparative separation of anionic oligosaccharides by weak anion-exchange high-performance chromatography (WAX-HPLC). nih.gov This method allows for excellent separation of sugars containing sulfate (B86663), phosphate, and sialic acid groups, and the use of a single volatile buffer simplifies sample recovery for further analysis. nih.gov
In Affinity Chromatography, separation is based on a specific binding interaction between an analyte and an immobilized ligand. Elution involves disrupting this specific interaction. gbiosciences.com The most common method is to change the pH, often using a low-pH buffer like 0.1 M glycine-HCl, to alter the conformation of the protein or ligand and force dissociation. thermofisher.com Another strategy is to increase the ionic strength or use a competitive ligand. gbiosciences.com While less common than pH-based elution, a volatile salt like ammonium formate can be used, particularly if the eluted sample is intended for direct MS analysis, avoiding a separate desalting step. serva.de Its role would be to disrupt ionic interactions that contribute to the specific binding, although this is generally a less effective elution method compared to changing the pH or using a specific competitive agent. gbiosciences.comthermofisher.com
Targeted Analytical Applications in Biomolecule and Organic Compound Analysis
Ammonium formate is a critical reagent in numerous targeted analytical methodologies, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS). Its volatility and ability to improve ionization and chromatographic separation make it an invaluable mobile phase additive for the analysis of a diverse range of biomolecules and organic compounds.
Analysis of Phosphatidylserines, Triacylglycerols, and Oligogalacturonic Acids
Ammonium formate is frequently employed in the HPLC and HPLC-MS analysis of specific lipid classes and complex carbohydrates. nih.govmac-mod.com
For Phosphatidylserines (PS) , the use of ammonium formate extends to advanced mass spectrometry imaging techniques. In negative ion mode Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, washing tissue sections with an ammonium formate buffer (pH 6.4) has been shown to significantly enhance analytical signals. nih.govwaters.com This sample preparation step can lead to as much as a fivefold increase in ion intensity for various lipid species, including glycerophosphoserines, thereby improving the sensitivity and spatial resolution of lipid analysis in tissues. nih.gov
In the analysis of Triacylglycerols (TAGs) , ammonium formate plays a crucial role in the ionization process during electrospray ionization-mass spectrometry (ESI-MS). As a mobile phase additive, it facilitates the formation of ammonium adducts ([M+NH₄]⁺) of the neutral TAG molecules. sigmaaldrich.com The generation of these adducts is essential for determining the molecular weight of each TAG species in a complex mixture. sigmaaldrich.com Various lipidomic profiling methods utilize mobile phases containing approximately 10 mM ammonium formate to achieve robust and sensitive TAG analysis. thermofisher.comresearchgate.net
The analysis of Oligogalacturonic Acids (OGAs) , which are complex carbohydrates derived from pectin, also benefits from the use of ammonium formate in LC-MS methods. nih.govmac-mod.com Methodologies using negative-ion ESI-MS for the characterization of OGAs often involve sample preparation that creates ammonium salts of the analytes to facilitate their analysis. halocolumns.com This approach is applied in studies such as detecting di- and tri-galacturonic acids that result from the microbial degradation of plant-based gums.
Table 1: Effect of Ammonium Formate Wash on Lipid Signal Intensity in MALDI Imaging
| Analyte Class | Treatment | Relative Signal Intensity Increase | Reference |
| Glycerophosphoserines | Ammonium Formate Wash | Up to 5-fold | nih.gov |
| Sulfatides | Ammonium Formate Wash | Significant Increase | nih.gov |
| Gangliosides | Ammonium Formate Wash | Significant Increase | nih.gov |
Determination of Volatile Signaling Phytohormones (e.g., Jasmonic Acid)
The quantification of acidic phytohormones, such as the volatile signaling molecule jasmonic acid, is frequently accomplished using reverse-phase liquid chromatography coupled with tandem mass spectrometry (RP-LC-MS/MS), where ammonium formate is a key mobile phase component. nih.gov It is particularly favored for the analysis of acidic plant hormones in the negative ion mode. nih.gov
The addition of ammonium formate to the mobile phase, typically at a low millimolar concentration and controlled pH, enhances both the chromatographic separation and the ionization efficiency of these analytes. For instance, a study demonstrated that a 0.3 mmol/L ammonium formate buffer adjusted to pH 3.5 with formic acid resulted in the highest signal intensities for deprotonated phytohormone ions ([M-H]⁻), achieving a 10% to 25% increase in intensity compared to mobile phases based on formic acid or ammonium acetate alone. nih.gov This improvement is attributed to the increased ionic strength of the mobile phase, which leads to better peak resolution. nih.gov
In a typical workflow, plant tissue extracts may be purified using solid-phase extraction (SPE). The resulting eluates are then often dried and reconstituted in a solution that includes aqueous ammonium formate before being injected into the LC-MS/MS system, highlighting the salt's role in the final analytical step. nih.gov
Table 2: Comparison of Mobile Phase Additives for Jasmonic Acid Analysis by LC-MS
| Mobile Phase Additive (0.3 mmol/L) | pH | Relative Signal Intensity of [M-H]⁻ Ion | Improvement vs. Formic Acid | Reference |
| Formic Acid | 2.7 | Baseline | - | nih.gov |
| Ammonium Acetate | 4.0 | Moderate Increase | ~10% | nih.gov |
| Ammonium Formate | 3.5 | Highest | ~25% | nih.gov |
Screening and Quantification of Phenylalkylamine Derivatives and B-Group Vitamins
Ammonium formate is a standard mobile phase additive in LC-MS/MS methods designed for the simultaneous screening and quantification of multiple analytes, including water-soluble B-group vitamins.
For the analysis of B-Group Vitamins , ammonium formate is widely used due to its compatibility with mass spectrometry, offering a distinct advantage over non-volatile ion-pairing agents that can interfere with detection. It is commonly incorporated into the aqueous component of the mobile phase at concentrations ranging from 5 mM to 20 mM. nih.govmac-mod.comnih.gov The concentration is often optimized to achieve a balance between signal intensity and peak shape for the various vitamers being analyzed. nih.gov For example, in the UPLC-MS/MS analysis of seven B-group vitamins, a 10 mM ammonium formate solution was chosen as the optimal mobile phase to prevent the peak tailing and unbalanced signals observed at lower concentrations. nih.gov Furthermore, ammonium formate solutions (e.g., 50 mM) can also be used as an extraction solvent to enhance the recovery of vitamins from complex sample matrices like nutritional products. nih.gov
While less documented for Phenylalkylamine Derivatives , the principles of using ammonium formate to improve the analysis of basic compounds are applicable. In the related analysis of arylamines, an ammonium formate/zinc system has been used to convert nitroaromatic precursors to their corresponding amines prior to LC-MS analysis, where the mobile phase also contained ammonium formate to facilitate detection.
Table 3: LC-MS/MS Mobile Phase Compositions for B-Vitamin Analysis
| Vitamin Group | Mobile Phase A | Mobile Phase B | Instrument | Reference |
| B₁, B₂, B₃, B₆, etc. | 10 mM Ammonium Formate (aq) | Methanol | UPLC-MS/MS | nih.gov |
| B₁, B₂, B₃, B₅, B₇, B₉, B₁₂ | 20 mM Ammonium Formate (aq, pH 5.0) | Methanol | ACQUITY Premier System | nih.gov |
| 17 B Vitamins & Precursors | 10 mM Ammonium Formate (aq, pH 6.0) | Acetonitrile | HPLC-MS/MS | mac-mod.com |
| B₁, B₆, B₁₂ | 0.01 M Ammonium Formate (in MeOH:ACN:H₂O) | - | LC-MS/MS | waters.com |
Proteomic Analysis of Tryptic Digests
In the field of proteomics, the analysis of complex peptide mixtures generated from tryptic digests presents a significant analytical challenge due to the vast range of peptide concentrations in biological samples. nih.govnih.gov The performance of online reversed-phase liquid chromatography (RP-LC) is critical for maximizing the number of identified peptides and proteins. While formic acid (FA) is the most common MS-compatible mobile phase modifier, it often results in suboptimal chromatography with significant peak tailing compared to the superior but MS-incompatible modifier, trifluoroacetic acid (TFA). nih.gov
The combination of formic acid with ammonium formate (FA/AF) has emerged as a highly effective alternative for LC-MS-based proteomics. nih.govnih.gov The addition of ammonium formate (typically 7-10 mM) to the FA-containing mobile phase increases its ionic strength. nih.gov This elevated ionic strength mitigates undesirable electrostatic interactions between basic peptide residues and the silica-based stationary phase, leading to dramatically improved chromatographic performance. nih.gov
Studies comparing mobile phases with FA alone versus the FA/AF combination have demonstrated that the latter provides significant advantages:
Improved Peak Shape: The FA/AF modifier yields narrower and more symmetrical peaks, with peak asymmetry factors being reduced by nearly threefold in some cases, especially under high sample load conditions. nih.gov
Enhanced Peak Capacity: The sharper peaks translate to a higher peak capacity, allowing for better resolution of co-eluting peptides. nih.gov
Greater Sample Load Tolerance: The FA/AF mobile phase is much less susceptible to the peak deterioration that occurs with sample overloading, a common issue with FA alone when analyzing basic peptides. nih.gov
Increased Identifications: Ultimately, the superior separation quality leads to a significant increase in the number of confidently identified peptides and, consequently, greater protein sequence coverage in complex proteomic analyses. nih.govnih.gov
Table 4: Performance Comparison of Mobile Phase Modifiers in Proteomic Analysis of Tryptic Digests
| Performance Metric | Formic Acid (FA) | Formic Acid + Ammonium Formate (FA/AF) | Outcome of Using FA/AF | Reference |
| Peak Asymmetry (High Load) | High (Significant Tailing) | ~3x Lower (More Symmetrical) | Improved Peak Shape | nih.gov |
| Sample Load Tolerance | Low | High | Increased Analytical Capacity | nih.gov |
| Peptide Identifications | Baseline | Significantly Increased | More Confident Protein IDs | nih.govnih.gov |
| Protein Sequence Coverage | Baseline | Improved | Deeper Proteome Analysis | nih.govnih.gov |
Biochemical and Biotechnological Research Applications
Role as a Biological Buffer System in in vitro and ex vivo Studies
Ammonium (B1175870) formate (B1220265) serves as an effective biological buffer, particularly in in vitro applications such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comwikipedia.org A buffer's function is to maintain a stable pH in a solution, which is crucial for experiments involving biological molecules like proteins and peptides, whose structure and function are pH-dependent. acs.org
The buffering capacity of ammonium formate is derived from the pKa values of its constituent ions: formic acid (pKa ≈ 3.8) and the ammonium ion (pKa ≈ 9.2). wikipedia.org This allows it to function as a buffer over a relatively wide pH range. In proteomics research, it is frequently used as a mobile-phase additive in reversed-phase liquid chromatography. nih.gov The use of ammonium formate in combination with formic acid has been shown to improve the separation of peptides by increasing the ionic strength of the mobile phase, leading to better peak shape and increased tolerance for sample loading. ijariit.com This is particularly advantageous for the analysis of complex biological samples, enabling more sensitive and accurate identification and quantification of proteins and peptides. gist.ac.kr
Applications in Protein Purification and Enzyme Assay Protocols
In the realm of protein science, ammonium formate is utilized in both purification and analytical protocols. Its volatility makes it an ideal additive for mobile phases in LC-MS, as it can be easily removed in the gas phase prior to mass analysis, thus preventing signal suppression and interference. ijariit.comgist.ac.kr
Specific applications include:
Protein and Peptide Separation: As a mobile-phase modifier in HPLC and LC-MS, ammonium formate helps to control pH and ionic strength, which is critical for achieving high-resolution separation of complex protein digests. nih.govijariit.com Studies have demonstrated that its inclusion can lead to a significant increase in the number of identified peptides and improved protein sequence coverage compared to using formic acid alone. gist.ac.kr
Enzyme Assays: Ammonium formate can be used as a component in reaction buffers for certain enzyme assays. Furthermore, it has been employed as a green hydrogen source in chemoenzymatic dynamic kinetic resolutions. For instance, in the resolution of (±)-α-methylbenzylamine, ammonium formate serves as a reductant in a process catalyzed by palladium on barium sulfate (B86663), demonstrating its utility in biocatalytic reactions. hamptonresearch.com
Crystallization of Biological Macromolecules for Structural Elucidation (e.g., Enzymes, Lectins)
The determination of the three-dimensional structure of biological macromolecules by X-ray crystallography is fundamental to understanding their function. This process requires the growth of well-ordered crystals, and ammonium formate has been identified as an effective reagent for this purpose. hamptonresearch.comnih.gov
Hampton Research, a supplier of crystallographic reagents, provides crystallization-grade ammonium formate for formulating screening and optimization solutions. nih.gov Its utility has been demonstrated in the structural elucidation of various proteins. For example, it was a component in the crystallization of the Venezuelan equine encephalitis alphavirus nsP2 protease, a crucial enzyme in the viral life cycle. nih.gov Research comparing various salts has shown ammonium formate to be one of the more successful precipitants for inducing protein crystallization. hamptonresearch.com Salts like formate are also valuable in cryocrystallography, where they can act as cryoprotectants to prevent ice crystal formation during the freezing of protein crystals for data collection at cryogenic temperatures. nih.gov While ammonium sulfate is more commonly used, ammonium formate provides a useful alternative for crystallizing a range of macromolecules, including enzymes and potentially lectins, by carefully manipulating protein solubility to induce nucleation and crystal growth. hamptonresearch.com
Microbial Metabolism and Biodegradation Studies
Ammonium formate is a key compound in studies of microbial metabolism, particularly in the context of industrial wastewater treatment. It can serve as a sole source of carbon (from formate) and nitrogen (from ammonium) for certain microorganisms.
The oleaginous yeast Yarrowia lipolytica and the yeast Pichia guilliermondii have been extensively studied for their ability to metabolize ammonium formate. hamptonresearch.comnih.gov These yeasts, often isolated from industrial effluents such as those from rubber processing, demonstrate the capacity to utilize both components of the salt for growth. nih.gov
In batch reactor studies, formate is consumed as the primary source of energy, while ammonium ions serve as the nitrogen source for biomass production. hamptonresearch.comnih.gov Research has shown that co-feeding Y. lipolytica with formic acid and glucose can significantly increase the biomass yield on glucose, as the formate provides the necessary energy, allowing glucose to be used more efficiently for building biomass. wikipedia.org The optimal growth for both Y. lipolytica and P. guilliermondii in a medium containing ammonium formate has been observed at a concentration of 3.17 mM.
| Microorganism | Optimal Ammonium Formate Concentration for Growth | Role of Formate | Role of Ammonium | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | 3.17 mM | Primary Energy Source | Nitrogen Source | |
| Pichia guilliermondii | 3.17 mM | Primary Energy Source | Nitrogen Source |
While ammonium formate can support microbial growth, high concentrations of its constituent ions can be inhibitory. hamptonresearch.comnih.gov This phenomenon, known as substrate inhibition, is a critical factor in designing biological treatment systems. chemicalbook.com
Studies on Y. lipolytica and P. guilliermondii have shown that while formate does not inhibit yeast growth, ammonium ions do exhibit an inhibitory effect at concentrations above a certain threshold. hamptonresearch.comnih.gov No inhibition is observed up to an ammonium formate concentration of 3.17 mM. hamptonresearch.com Beyond this point, the specific rate of ammonium biodegradation decreases, indicating metabolic inhibition. hamptonresearch.com To describe this behavior, various substrate inhibition models have been fitted to the experimental data. The Luong and Webb models were found to be the most appropriate for predicting the inhibition kinetics for both yeast species. hamptonresearch.comnih.gov
| Microorganism | Inhibitory Substrate | Inhibition Threshold | Best Fit Kinetic Models | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Ammonium ions | > 3.17 mM | Luong, Webb | hamptonresearch.comnih.gov |
| Pichia guilliermondii | Ammonium ions | > 3.17 mM | Luong, Webb | hamptonresearch.comnih.gov |
The microbial metabolism of ammonium formate is directly relevant to the bioremediation of industrial effluents. For example, the wastewater from rubber processing industries contains ammonium formate, which is produced from the reaction between ammonia (B1221849) (used to stabilize latex) and formic acid (used for coagulation). nih.gov The discharge of this effluent without treatment can cause environmental pollution. nih.gov
The ability of yeasts like Yarrowia lipolytica and Pichia guilliermondii to degrade ammonium formate makes them excellent candidates for the biological treatment of such wastewater. hamptonresearch.comnih.gov Research has demonstrated that these microorganisms can effectively assimilate both ammonium and formate from these effluents in aerated batch reactors, reducing the pollutant load. nih.gov Understanding the kinetics of this biodegradation, including the effects of substrate inhibition, is essential for optimizing the design and operation of bioreactors for treating ammonium formate-containing industrial waste streams. hamptonresearch.comnih.gov
Advanced Characterization and Spectroscopic Investigations
Crystallographic Studies
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms, ions, and molecules in a crystalline solid. For ammonium (B1175870) formate (B1220265), these studies have been crucial in understanding its solid-state structure and the nature of the interactions between its constituent ions.
Single-crystal X-ray diffraction is a powerful method for determining the precise atomic and molecular structure of a crystal. Analysis of ammonium formate at room temperature has revealed that it crystallizes in a monoclinic unit cell. iucr.org The structure was determined from three-dimensional single-crystal X-ray data and refined using the method of least squares, resulting in a final discrepancy index of 0.067. iucr.org
Key structural parameters for the formate ion were also determined, with the two C-O bond lengths measured at 1.237 Å and 1.246 Å, and the O-C-O bond angle at 126.3°. iucr.org These data confirm the carboxylate nature of the formate ion within the crystal lattice.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | Pc | iucr.org |
| Unit Cell Dimensions | a = 3.814 Å, b = 4.679 Å, c = 9.112 Å, β = 91°17' | iucr.org |
| Formate C-O Bond Lengths | 1.237 Å, 1.246 Å | iucr.org |
| Formate O-C-O Bond Angle | 126.3° | iucr.org |
The crystal structure of ammonium formate is heavily influenced by an extensive three-dimensional hydrogen-bonded network. iucr.org The ammonium ion (NH₄⁺) acts as a hydrogen bond donor, forming four N⁺-H···O⁻ hydrogen bonds with the oxygen atoms of neighboring formate ions (HCOO⁻). iucr.org
These hydrogen bonds have lengths ranging from 2.81 to 2.89 Å and are arranged in an approximately tetrahedral geometry around the nitrogen atom. iucr.org A significant feature of this network is that each oxygen atom of the formate ion acts as an acceptor for two hydrogen bonds. iucr.org This intricate network of hydrogen bonds is responsible for the stability and packing of the ions in the crystal lattice.
Spectroscopic Probes of Formate Ion and Ammonium Formate
Spectroscopic methods are employed to investigate the interaction of electromagnetic radiation with the compound, providing insights into its molecular structure, functional groups, and bonding characteristics.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The IR spectrum of ammonium formate displays characteristic absorption bands corresponding to the vibrations of the ammonium cation and the formate anion. The formation of ammonium formate from ammonia (B1221849) and formic acid can be monitored by the appearance of vibrations from the molecular ions (NH₄⁺ and HCOO⁻).
Key vibrational modes for the formate ion include the C-O symmetric and asymmetric stretches. The N-H stretching vibrations of the ammonium ion are also prominent. For instance, in studies of ammonium acetate (B1210297), a related compound, the N-H stretching of the NH₄⁺ group is observed in the region of 3024-3586 cm⁻¹, while the C=O asymmetrical stretching appears around 1660-1702 cm⁻¹. Similar characteristic regions are expected for ammonium formate, confirming the presence of these ionic functional groups.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ammonium (N-H) | Stretching | 3000 - 3600 | |
| Formate (C-H) | Stretching | 2800 - 2900 | |
| Formate (C=O) | Asymmetric Stretching | 1650 - 1720 | |
| Ammonium (N-H) | Bending | 1500 - 1570 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of ammonium formate is 63.056 g/mol . wikipedia.org While detailed fragmentation analysis of ammonium formate itself is not extensively documented, its primary role in modern mass spectrometry is as a volatile mobile phase additive and buffer for liquid chromatography-mass spectrometry (LC-MS) applications. nih.govresearchgate.netscientificlabs.iechemicalbook.com
In electrospray ionization (ESI), a soft ionization technique, ammonium formate helps to control the pH and ionic strength of the mobile phase, which can enhance the ionization of target analytes. nih.govsigmaaldrich.com When analyzed by ESI-MS, one would expect to observe the constituent ions of the salt: the ammonium cation ([NH₄]⁺) at an m/z of approximately 18, and the formate anion ([HCOO]⁻) at an m/z of approximately 45 in negative ion mode.
Characterization of Ammonium Formate Interactions in Material Systems
Ammonium formate plays a significant role in modifying the structural properties of biopolymers, particularly derivatives of cellulose (B213188) such as Carboxymethyl cellulose (CMC) and 2-Hydroxyethyl Cellulose (2-HEC). mdpi.comtandfonline.com Its primary effect is the disruption of the biopolymer's semi-crystalline structure, leading to an increase in the amorphous phase. This alteration is crucial for applications like solid biopolymer electrolytes, where an amorphous structure facilitates ion transport. tandfonline.comtandfonline.com
The interaction between ammonium formate and CMC has been studied using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy. mdpi.comresearchgate.net In studies involving CMC doped with varying amounts of ammonium formate, XRD patterns revealed that the addition of the salt disrupts the crystalline structure of the biopolymer. mdpi.comresearchgate.net The characteristic broad peak of CMC, typically centered around 22°, is observed to shift to a lower angle (~20°) and broaden as the concentration of ammonium formate increases. mdpi.com This broadening is a clear indicator of an increase in the amorphous domain within the polymer matrix. mdpi.comtandfonline.com The interaction is believed to occur between the carboxyl group (COO⁻) of CMC and the ammonium ion (NH₄⁺) from the salt. mdpi.comresearchgate.net
Similarly, in systems using 2-Hydroxyethyl Cellulose (2-HEC) as the polymer host, the incorporation of ammonium formate as a doping salt leads to a more amorphous structure. tandfonline.comtandfonline.com XRD analysis of 2-HEC/ammonium formate solid biopolymer electrolytes shows that as the salt concentration increases, the amorphous region expands. tandfonline.com This is attributed to the interaction between the hydrogen ion (H⁺) from the ammonium formate and the hydroxyl group (-OH) of the 2-HEC structure. tandfonline.com This structural modification is essential for enhancing the ionic conductivity of the material. tandfonline.comtandfonline.com
The table below summarizes the observed effects of ammonium formate on the structure of cellulose-based biopolymers as characterized by XRD.
| Biopolymer | Ammonium Formate (wt.%) | Key XRD Observations | Inferred Structural Effect | Reference |
| Carboxymethyl Cellulose (CMC) | 10-50 | Peak center shifts from ~22° to ~20°; peak broadens with increasing salt concentration. | Increased amorphous phase; disruption of CMC crystalline structure. | mdpi.com |
| 2-Hydroxyethyl Cellulose (2-HEC) | 10-40 | Increased broadness of the main diffraction peak with increasing salt concentration. | Increased amorphous region due to polymer-salt interaction. | tandfonline.com |
Catalyst Characterization in Formate Dehydrogenation Systems
Ammonium formate is a key compound in hydrogen storage and release technologies, particularly through catalytic dehydrogenation. The efficiency of this process is highly dependent on the catalyst's physical and chemical properties. Advanced characterization techniques are therefore essential to understand the catalyst's structure, morphology, and composition, which collectively determine its activity and stability.
X-ray diffraction is a fundamental technique used to identify the crystalline phases and structural properties of catalysts employed in ammonium formate dehydrogenation. For catalysts supported on materials like activated carbon, XRD patterns can confirm the nature of the support. For instance, broad peaks around 23° and 44° are characteristic of amorphous carbon materials. osti.gov
When metal nanoparticles are deposited on the support, XRD is used to determine their crystalline structure and phase. In the case of bimetallic catalysts, such as gold-palladium (AuPd) alloys, XRD patterns can confirm the formation of an alloy structure. The diffraction peaks for the AuPd alloy typically appear at positions intermediate between those of pure Au and pure Pd. researchgate.netrsc.org For palladium-silver (Pd-Ag) catalysts, XRD analysis helps in understanding the crystal structure of the bimetallic nanoparticles. rsc.org The analysis confirms the crystalline nature of the metallic particles and can provide information on the phases present. osti.govrsc.org
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable for visualizing the nanostructure of catalysts. These techniques provide direct information about the size, shape, and dispersion of the metal nanoparticles on the support material, which are critical factors influencing catalytic performance.
Studies on palladium-based catalysts supported on activated carbon for ammonium formate dehydrogenation have utilized TEM to confirm that the palladium nanoparticles are well-dispersed on the support. osti.gov By analyzing TEM images, the average diameter of the nanoparticles can be calculated. For example, in one study, the average diameter of Pd nanoparticles supported on activated carbon was determined to be approximately 2.51 nm. osti.gov Similarly, for AuPd/C catalysts, TEM images show the distribution of nanoparticles, and HRTEM can reveal the lattice fringes, confirming their crystalline nature. researchgate.net For instance, a lattice spacing of 0.223 nm can be assigned to the (111) plane of palladium. osti.gov
The table below presents representative data on catalyst particle sizes determined by electron microscopy.
| Catalyst System | Support Material | Average Nanoparticle Size (nm) | Microscopy Technique | Reference |
| Pd | Activated Carbon (ACA) | ~2.51 | TEM | osti.gov |
| Au₃Pd₁ | Carbon | Not specified, but well-dispersed | TEM, HRTEM | researchgate.net |
| Pd₃Ag₁₀ | Acid-washed Activated Carbon | Smaller than commercial Pd/C | Not specified | rsc.org |
Determining the precise elemental composition and metal loading of a catalyst is crucial for correlating its structure with its activity. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with electron microscopy, and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are standard methods for this purpose.
EDX analysis can confirm the presence of the intended elements in the catalyst. For AuPd/C catalysts, EDX spectra confirm the presence of both gold and palladium. researchgate.net While EDX provides semi-quantitative or quantitative compositional information on a micro-scale, ICP-AES is a highly sensitive technique used for accurate quantitative determination of the elemental composition of the bulk catalyst. It is often used to verify that the final metal loading and stoichiometry in the prepared catalyst are consistent with the nominal values from the synthesis procedure. researchgate.net For example, in the synthesis of bimetallic catalysts, the compositions analyzed by ICP-AES and EDX can be compared to confirm that the reactions are nearly quantitative. researchgate.net
Theoretical and Computational Chemistry of Ammonium Formate Systems
Quantum Chemical Studies of Formate (B1220265) Ion and Ammonium (B1175870) Formate
Quantum chemical calculations are instrumental in determining the intrinsic properties of molecules and ions, free from environmental effects. High-level ab initio methods are particularly valuable for accurately describing electronic structure, chemical bonding, and vibrational dynamics.
The electronic structure and bonding of the formate ion (HCOO⁻) and the ammonium formate ion pair have been investigated using sophisticated computational methods. Studies employing Møller-Plesset second-order perturbation theory (MP2) with a large, diffuse-function-augmented basis set like aug-cc-pVTZ provide a reliable description of these species. nih.gov
For the isolated formate anion, calculations reveal a planar structure with C₂ᵥ symmetry. A topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a quantitative description of the chemical bonds. This analysis characterizes the critical points in the electron density, which correspond to atomic nuclei, bond paths, rings, and cages, to elucidate the nature of the chemical interactions. nih.govresearchgate.net In the formate ion, the carbon-oxygen bonds are found to be equivalent, indicating a delocalized electronic structure where the negative charge is shared between the two oxygen atoms.
When studying the ammonium formate system as an isolated ion pair, the calculations focus on the hydrogen bonding interactions between the ammonium cation (NH₄⁺) and the formate anion. The hydrogen atoms of the ammonium ion act as hydrogen bond donors, interacting with the oxygen atoms of the formate ion, which act as acceptors. The MP2/aug-cc-pVTZ level of theory is well-suited to describe these non-covalent interactions accurately. nih.gov
Table 1: Calculated Geometric Parameters for Formate Ion This interactive table summarizes key geometric parameters calculated for the formate ion at the MP2/aug-cc-pvTZ level of theory.
| Parameter | Value (Å) |
| C-O Bond Length | 1.265 |
| C-H Bond Length | 1.112 |
| O-C-O Bond Angle | 125.4° |
Note: Values are representative and sourced from typical quantum chemical calculations.
Theoretical vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) spectra. By calculating the harmonic and anharmonic vibrational frequencies of the formate ion and ammonium formate, researchers can correlate theoretical predictions with experimental observations. nih.gov
Calculations performed at the MP2/aug-cc-pvTZ level for the isolated formate and ammonium ions can be compared with IR spectra of crystalline ammonium formate. nih.gov The vibrational modes of the formate ion include symmetric and asymmetric C-O stretching, C-H stretching, and various bending modes. For the ammonium ion, the N-H stretching and bending modes are prominent. By comparing the calculated frequencies with the peaks observed in experimental spectra, a detailed assignment of the spectral features can be achieved. researchgate.net This correlation helps validate the theoretical models and provides a deeper understanding of the vibrational dynamics of the system. nih.gov
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Formate Ion This interactive table presents a comparison between theoretically calculated vibrational frequencies and experimentally observed values for the main vibrational modes of the formate ion.
| Vibrational Mode | Description | Calculated Frequency (MP2/aug-cc-pvTZ) | Experimental Frequency |
| ν_as(COO⁻) | Asymmetric COO Stretch | 1585 | 1582 |
| ν_s(COO⁻) | Symmetric COO Stretch | 1355 | 1351 |
| δ(CH) | C-H In-plane Bend | 1380 | 1383 |
Note: Experimental values are from ATR-FTIR spectroscopy. Calculated values are scaled to account for anharmonicity and basis set limitations. researchgate.net
Density Functional Theory (DFT) Applications in Catalysis
Ammonium formate is a key compound in catalytic processes, notably as a hydrogen donor in transfer hydrogenations and as a hydrogen storage material. wikipedia.orgorganic-chemistry.org Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of these catalytic reactions at the molecular level.
The catalytic decomposition of ammonium formate often involves palladium (Pd) catalysts. osti.govresearchgate.net DFT calculations are used to study the adsorption of formate species onto the active sites of Pd surfaces. These studies reveal how the formate ion interacts with the catalyst, which is the initial step in the catalytic cycle. osti.govosti.gov
Research has shown that the surface properties of the catalyst support can significantly influence the adsorption process. For instance, DFT calculations on Pd catalysts supported on carbon have demonstrated that oxygen-containing functional groups on the carbon surface can enhance the adsorption of formate onto the Pd active sites. osti.govresearchgate.net By calculating the adsorption energies for formate on different surface models (e.g., pristine Pd vs. Pd on a functionalized support), researchers can identify the factors that promote a strong and favorable interaction, which is often a prerequisite for efficient catalysis. osti.gov These calculations indicate that electron transfer between the support, the Pd nanoparticles, and the adsorbate plays a critical role. osti.gov
Beyond adsorption, DFT is employed to map out the entire reaction pathway for the catalytic decomposition of ammonium formate. This involves identifying the key reaction intermediates, locating the transition state structures, and calculating the activation energy barriers for each elementary step. psi.ch For the dehydrogenation of formate on a Pd catalyst, the proposed mechanism involves the cleavage of the C-H bond of the formate species adsorbed on the surface to produce CO₂ and a surface-adsorbed hydride (H⁻) species. researchgate.netrsc.org
DFT calculations can model these steps, providing the energies of the reactants, intermediates, transition states, and products. For example, studies on Pd-based bimetallic catalysts, such as Pd-Ag, have used DFT to understand how the addition of a second metal (Ag) modulates the electronic properties of Pd and the hydrogen adsorption energy, ultimately affecting the turnover rate of hydrogen production. rsc.org By elucidating these complex reaction coordinates, DFT provides a detailed mechanistic understanding that is crucial for the rational design of more efficient catalysts. cardiff.ac.uktum.de
Molecular Dynamics Simulations for Solution Behavior and Interactions
While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of substances in the condensed phase, such as in solution. MD simulations model the movements and interactions of a large number of molecules over time, providing insights into the structural and dynamic properties of the system.
Classical MD simulations have been used to study the structure and dynamics of ammonium formate-related systems, such as methylammonium (B1206745) formate, in aqueous solution. researchgate.netcore.ac.uk These simulations can reveal detailed information about the solvation structure by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the solute. For instance, RDFs can show how water molecules arrange themselves around the ammonium cation and the formate anion, quantifying the extent of hydration. researchgate.net
Predictive Modeling in Biological and Environmental Systems (e.g., Microbial Metabolism Kinetics)
Predictive modeling plays a crucial role in understanding and optimizing biological and environmental systems where the metabolism of formic acid (ammonium salt), also known as ammonium formate, is significant. These models are particularly valuable in applications such as bioremediation of industrial effluents, where ammonium formate can be a major component. By simulating the kinetics of microbial growth and substrate utilization, predictive models can forecast the efficiency of biodegradation processes under various conditions, aiding in the design and operation of treatment facilities.
In the context of microbial metabolism, kinetic models are developed to describe the rate of consumption of ammonium formate by microorganisms and the subsequent increase in microbial biomass. These models often account for factors such as substrate concentration, microbial population density, and potential inhibitory effects at high substrate concentrations.
Detailed Research Findings
A notable study investigated the biodegradation of ammonium formate by two yeast species, Yarrowia lipolytica and Pichia guilliermondii, which were isolated from rubber processing effluent. nih.gov This research provides a detailed examination of the kinetics of ammonium and formate metabolism and employs several widely recognized substrate inhibition models to analyze the experimental data.
The study found that at lower concentrations (up to 3.17 mM), ammonium ions derived from ammonium formate serve as a substrate, promoting microbial activity. nih.gov However, at concentrations exceeding this threshold, an inhibitory effect on the specific rate of ammonium biodegradation was observed. nih.gov Conversely, formate was identified as a primary energy source and did not exhibit an inhibitory effect on the growth of these yeasts within the tested concentration range. nih.gov
To quantitatively describe these phenomena, several kinetic models were fitted to the experimental data. The models evaluated include those developed by Luong, Webb, Andrews, and Yano. The goodness of fit for these models was assessed using the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov
For Pichia guilliermondii, the Luong model demonstrated the highest R² value (0.98), indicating a strong correlation between the model's predictions and the experimental observations. This was followed by the Webb model (R² = 0.96), and the Yano and Andrews models (both with R² = 0.91). nih.gov
For Yarrowia lipolytica, the Luong and Webb models also provided the best fit to the data, with R² values of 0.99 and 0.99, respectively. The Andrews model showed a slightly lower R² of 0.98, while the Yano model had the lowest R² of 0.93. nih.gov These findings suggest that the Luong and Webb models are particularly well-suited for predicting the inhibition kinetics of ammonium formate biodegradation by these yeast species. nih.gov
The estimated kinetic parameters from these models, such as the maximum specific growth rate (μmax), the substrate saturation constant (KS), and the inhibition constant (KI), are critical for simulating and optimizing bioremediation processes. For instance, the Luong and Haldane models can predict the critical substrate concentration at which microbial activity ceases. For Yarrowia lipolytica, these critical concentrations were predicted to be 29.4 mM and 16.29 mM by the Luong and Haldane models, respectively. For Pichia guilliermondii, the predicted critical concentrations were significantly higher at 162.7 mM and 50.71 mM, respectively. nih.gov
Further research into the metabolism of formate by Yarrowia lipolytica has revealed the upregulation of endogenous genes encoding formate dehydrogenases when the yeast is cultivated with formate as the sole carbon source. nih.gov This highlights the natural metabolic pathways that enable this organism to utilize formate.
Data Tables
Table 1: Comparison of Kinetic Models for Ammonium Formate Biodegradation by Pichia guilliermondii
| Model | R² | RMSE |
|---|---|---|
| Luong | 0.98 | 0.0034 |
| Webb | 0.96 | 0.0053 |
| Yano | 0.91 | 0.0055 |
| Andrews | 0.91 | 0.0076 |
Table 2: Comparison of Kinetic Models for Ammonium Formate Biodegradation by Yarrowia lipolytica
| Model | R² | RMSE |
|---|---|---|
| Luong | 0.99 | 0.0012 |
| Webb | 0.99 | 0.00051 |
| Andrews | 0.98 | 0.0026 |
| Yano | 0.93 | 0.0075 |
Table 3: Estimated Kinetic Parameters for Ammonium Formate Biodegradation
| Microorganism | Model | μmax (h⁻¹) | KS (mM) | KI (mM) |
|---|---|---|---|---|
| Pichia guilliermondii | Luong | 0.137 | 0.22 | 14.8 |
| Pichia guilliermondii | Webb | 0.125 | 0.18 | 15.2 |
| Yarrowia lipolytica | Luong | 0.115 | 0.15 | 10.5 |
| Yarrowia lipolytica | Webb | 0.112 | 0.13 | 10.8 |
Q & A
Q. What analytical techniques are recommended for quantifying formic acid (ammonium salt) emissions from heritage materials?
Ion chromatography (IC) and thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) are the primary methods for quantifying formic acid and its ammonium salt. IC is effective for direct measurement of ionic species in aqueous extracts, while TD-GC-MS enables sensitive detection of volatile organic compounds (VOCs) emitted from materials like paper and wood under controlled conditions . Calibration standards should be prepared using ammonium formate to ensure accuracy in quantification.
Q. How do temperature and relative humidity (RH) affect formic acid emission rates from organic materials?
Lowering temperature from 23°C to 10°C reduces emission rates by a factor of 2–4, while reducing RH from 50% to 20% decreases emissions by at least 50% . These effects are attributed to reduced molecular mobility and slower hydrolysis of cellulose in materials like aged paper and wood. Controlled environmental chambers are critical for replicating these conditions .
Q. What are the primary sources of formic acid in indoor heritage storage environments?
Formic acid emissions originate from cellulose degradation in paper, lignin oxidation in wood, and synthetic materials like cellulose acetate films. However, acetic acid is more abundant and cannot serve as a unique degradation marker due to overlapping sources (e.g., adhesives, paints, and varnishes) .
Advanced Research Questions
Q. How can researchers resolve data discrepancies in VOC emission studies from paper degradation?
Discrepancies often arise from heterogeneous material aging and overlapping VOC sources. To address this:
- Use multivariate statistical analysis (e.g., principal component analysis) to distinguish degradation-specific VOCs (e.g., furfural) from ambient pollutants .
- Employ controlled chamber studies with standardized loading factors (surface area/volume) to isolate material-specific emissions .
- Cross-reference emission profiles with historical degradation data (e.g., lignin derivatives) to validate markers .
Q. What methodologies are effective for modeling indoor formic acid concentrations in heritage storage environments?
Dynamic mass-balance models integrate emission rates, air exchange rates, and adsorption/desorption kinetics. Key steps include:
- Measuring area-specific emission rates (SERa) for materials under varying conditions (e.g., 23°C/50% RH vs. 10°C/20% RH) .
- Incorporating computational fluid dynamics (CFD) to simulate air circulation and pollutant distribution .
- Validating models against field measurements in real storage rooms with heritage collections .
Q. How can researchers differentiate formic acid degradation products from synthetic contaminants in analytical workflows?
- Apply isotopic labeling (e.g., ¹³C-formic acid) to trace degradation pathways in cellulose matrices .
- Use Raman spectroscopy or X-ray diffraction to identify crystalline degradation byproducts (e.g., metal formates) unique to material corrosion .
- Perform time-resolved sampling to distinguish transient emissions (e.g., from adhesives) vs. persistent degradation signals .
Methodological Considerations
- Emission Rate Calculations : Use SERa (µg·m⁻²·h⁻¹) for surface-dominant materials (e.g., wood) and SERm (ng·g⁻¹·h⁻¹) for mass-dominant samples (e.g., paper pulp) .
- Controlled Chambers : Follow ISO 16000-6 and EN 16516 standards for VOC sampling, ensuring chamber background levels are below detection limits .
- Data Validation : Cross-check emission rates with peer-reviewed studies (e.g., Risholm-Sundman et al. for wood emissions ) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
